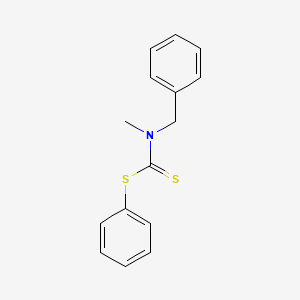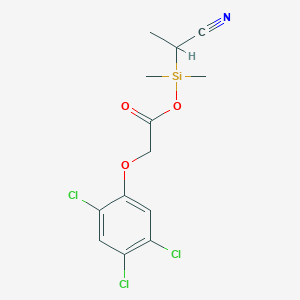![molecular formula C20H22O2 B14331580 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one CAS No. 110654-02-9](/img/structure/B14331580.png)
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one is a complex organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds characterized by two benzene rings fused to a central furan ring. This specific compound is notable for its unique structure, which includes ethyl and methyl groups attached to the dibenzofuran core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common method includes the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. Another approach involves the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core .
Industrial Production Methods
Industrial production methods for this compound often rely on metal complex catalysis. The use of catalysts such as palladium or nickel complexes can facilitate the cyclization process, making it more efficient and scalable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions
Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) under controlled conditions.
Friedel-Crafts Reactions: Often use aluminum chloride (AlCl3) as a catalyst.
Lithiation: Utilizes butyl lithium in an inert atmosphere.
Major Products
The major products formed from these reactions include halogenated derivatives, alkylated products, and various substituted dibenzofurans .
Aplicaciones Científicas De Investigación
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of tumor growth or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure.
Benzofuran: A related compound with one benzene ring fused to a furan ring.
Dibenzodioxin: Another related compound with two oxygen atoms in the central ring.
Uniqueness
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one is unique due to its specific substitutions (ethyl and methyl groups) on the dibenzofuran core. These substitutions can significantly alter its chemical properties and biological activities, making it distinct from other similar compounds .
Propiedades
Número CAS |
110654-02-9 |
|---|---|
Fórmula molecular |
C20H22O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-(2,8-diethyldibenzofuran-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C20H22O2/c1-5-13-7-8-18-16(9-13)17-10-14(6-2)15(11-19(17)22-18)20(21)12(3)4/h7-12H,5-6H2,1-4H3 |
Clave InChI |
ISCSGUREOPWJBX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=C1)OC3=C2C=C(C(=C3)C(=O)C(C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)
![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)

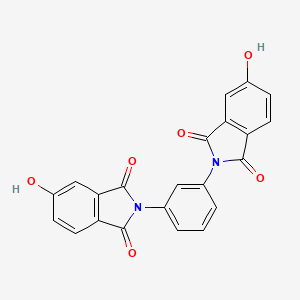
![2-{[(3-Phenylprop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14331525.png)

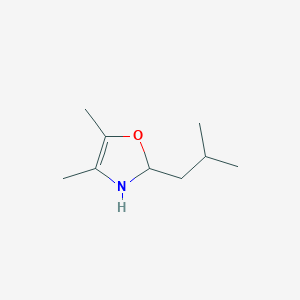

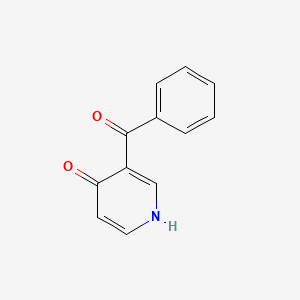
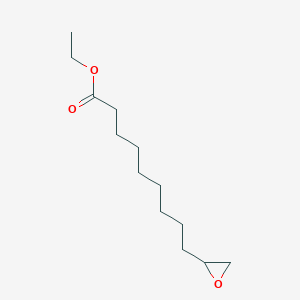
![8-[(Piperidin-1-yl)methyl]bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B14331559.png)

